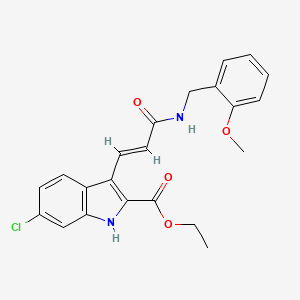

15-LOX-1 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZRDPEXXAZRV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 15-LOX-1 Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action of 15-lipoxygenase-1 (15-LOX-1) inhibitors. It details the biochemical interactions, impact on cellular signaling pathways, quantitative efficacy data, and the experimental protocols used to characterize these inhibitors.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and linoleic acid (LA).[1] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of bioactive lipid hydroperoxides. Specifically, 15-LOX-1 converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2] Similarly, it oxidizes linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE).[1]

These lipid peroxide products are not merely metabolic byproducts; they are potent signaling molecules involved in a variety of physiological and pathological processes. Growing evidence implicates 15-LOX-1 and its metabolites in the pathophysiology of inflammatory diseases, certain cancers, and neurodegenerative disorders, making it an attractive therapeutic target.[2][3] Inhibition of 15-LOX-1 is a promising strategy to mitigate the detrimental effects of excessive lipid peroxidation and downstream inflammatory cascades.[1][4]

Core Mechanisms of 15-LOX-1 Inhibition

Inhibitors of 15-LOX-1 can be classified based on their mode of interaction with the enzyme. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.

-

Competitive Inhibition : These inhibitors structurally resemble the endogenous substrate (e.g., linoleic acid) and bind reversibly to the enzyme's active site. By occupying the active site, they prevent the substrate from binding, thus inhibiting the enzymatic reaction. Kinetic analysis of competitive inhibitors, such as compound 14l , shows an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax).[5]

-

Mixed-Type Inhibition : Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the substrate-binding pocket. This type of inhibition affects both the Km and Vmax of the reaction. The inhibitor ML351 has been identified as a tight-binding, mixed inhibitor of 15-LOX-1.[3]

-

Irreversible Inhibition : These inhibitors, often referred to as inactivators, form a strong, typically covalent, bond with the enzyme. This permanently inactivates the enzyme molecule. Kinetic analysis of such inhibitors demonstrates time-dependent inhibition.[6]

-

Allosteric Inhibition : Allosteric inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its affinity for the substrate or its catalytic efficiency. It has been noted that at high concentrations, arachidonic acid itself can act as an allosteric inhibitor of 15-LOX-1.

Impact on Downstream Signaling Pathways

The therapeutic effects of 15-LOX-1 inhibitors are mediated through the modulation of several downstream signaling pathways that are normally activated by the enzyme's lipid peroxide products.

Attenuation of Lipid Peroxidation and Ferroptosis

The primary and most direct mechanism of action is the reduction of lipid peroxide formation.[1][4] By blocking the production of molecules like 13-HpODE, inhibitors prevent the accumulation of lipid reactive oxygen species (ROS). This is critical because excessive lipid peroxidation is a key driver of ferroptosis, a form of regulated cell death.[1] Therefore, 15-LOX-1 inhibitors can protect cells from ferroptotic death under conditions of high oxidative stress.[4]

Crosstalk with the NF-κB Signaling Pathway

A significant consequence of 15-LOX-1 inhibition is the suppression of the nuclear factor-κB (NF-κB) signaling pathway.[1][4] Lipid peroxides generated by 15-LOX-1 can augment the activation of NF-κB, a master regulator of inflammation.[1] By inhibiting 15-LOX-1, the production of these pro-inflammatory lipid mediators is reduced, leading to decreased NF-κB activation. This, in turn, downregulates the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS).[4]

Reduction of Nitric Oxide (NO) Production

As a direct result of NF-κB pathway inhibition and subsequent iNOS downregulation, 15-LOX-1 inhibitors cause a dose-dependent reduction in nitric oxide (NO) production in inflammatory cells like macrophages.[1][4] This contributes to the overall anti-inflammatory effect of these compounds.

Figure 1: Signaling pathway modulated by 15-LOX-1 inhibitors.

Quantitative Data on 15-LOX-1 Inhibitors

The potency and selectivity of 15-LOX-1 inhibitors are key parameters in their evaluation. The following table summarizes quantitative data for several known inhibitors.

| Inhibitor | Chemical Class/Scaffold | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Selectivity Notes |

| 9c (i472) | Indole-based | 0.19 | N/A | N/A | Potent 15-LOX-1 inhibitor.[4] |

| 14d | Indole-based | 0.09 ± 0.03 | 0.036 | Competitive | Potent and selective.[5] |

| PD-146176 | Indole-based | 3.81 | N/A | Reversible | Known selective 15-LOX-1 inhibitor.[5][6] |

| ML351 | 1,3,4-oxadiazole-2-thiol | 0.20 | N/A | Mixed | >250-fold selective vs. 5-LOX, 12-LOX, 15-LOX-2.[2][3] |

| MLS000099089 | N/A | 3.4 ± 0.5 | Kic=1.0, Kiu=6.0 | Mixed | >30-fold vs. 5-LOX; ~15-fold vs. 12-LOX, 15-LOX-2.[7] |

| Flurbiprofen Ester (2) | Flurbiprofen Derivative | 0.18 ± 0.01 | N/A | N/A | 87-fold higher inhibition than quercetin.[8] |

| Zileuton | N/A | N/A | N/A | N/A | Selective 5-LOX inhibitor, used as a control.[4][6] |

N/A: Not available in the cited sources.

Key Experimental Protocols

The characterization of 15-LOX-1 inhibitors involves a series of biochemical and cell-based assays.

15-LOX-1 Enzyme Inhibition Assay (UV Spectrophotometry)

This is the primary assay for determining the inhibitory potency (IC₅₀) of a compound directly against the enzyme.

-

Principle : The assay measures the enzymatic conversion of a PUFA substrate (e.g., linoleic acid) into its corresponding hydroperoxide (e.g., 13-HpODE). This product contains a conjugated diene system that strongly absorbs UV light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the enzyme's activity.[5][9]

-

Reagents :

-

Enzyme: Recombinant human 15-LOX-1 or soybean 15-lipoxygenase (a common surrogate).[5][9]

-

Buffer: Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5).[9][10]

-

Substrate: Linoleic acid or arachidonic acid (typically 10-125 µM).[9][10]

-

Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure :

-

Prepare a reaction mixture containing buffer and substrate in a quartz cuvette.

-

Add a specific concentration of the inhibitor (or vehicle control) to the cuvette and pre-incubate with the enzyme for a defined period (e.g., 5 minutes).[9]

-

Initiate the reaction by adding the 15-LOX-1 enzyme solution.

-

Immediately monitor the increase in absorbance at 234 nm over time (e.g., 5 minutes) using a spectrophotometer.[9]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percent inhibition at various inhibitor concentrations and fit the data to a dose-response curve to calculate the IC₅₀ value.[10]

-

Cellular Assay for LPS-Induced Cell Death

This assay evaluates the ability of an inhibitor to protect cells from an inflammatory and oxidative stress-induced death, mimicking a disease-relevant context.

-

Principle : Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a strong inflammatory response in macrophages (e.g., RAW 264.7 cell line), leading to oxidative stress, NO production, and ultimately, cell death. A protective compound will increase cell viability.[1][4]

-

Procedure :

-

Culture RAW 264.7 macrophages in appropriate media.

-

Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified time (e.g., 20 hours).[5]

-

Stimulate the cells with LPS (e.g., 100 µg/mL) or a combination of LPS/IFNγ (e.g., 10 ng/mL each) for an additional period (e.g., 4 hours).[4][5]

-

Assess cell viability using a standard method, such as the MTS assay, which measures mitochondrial activity in living cells.

-

Compare the viability of inhibitor-treated cells to LPS-only treated cells to determine the protective effect.

-

Enzyme Kinetics for Mechanism Determination

To elucidate the mode of inhibition (e.g., competitive, mixed), steady-state kinetic experiments are performed.

-

Principle : By measuring the enzyme's reaction velocity at multiple substrate and inhibitor concentrations, a Lineweaver-Burk double reciprocal plot can be generated. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals its mechanism.[5]

-

Procedure :

-

Perform the UV spectrophotometry assay as described in 5.1.

-

For each of several fixed inhibitor concentrations (including zero), vary the substrate concentration over a range (e.g., five different concentrations).

-

Calculate the initial velocity for each combination of inhibitor and substrate concentration.

-

Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

-

Analyze the resulting family of lines to determine the inhibition type. For example, lines intersecting on the y-axis indicate competitive inhibition.[5]

-

Figure 2: Experimental workflow for 15-LOX-1 inhibitor characterization.

Conclusion

15-LOX-1 inhibitors act primarily by blocking the enzymatic production of pro-inflammatory and pro-oxidative lipid hydroperoxides. This direct action leads to the attenuation of downstream signaling events, most notably the suppression of the NF-κB pathway, which reduces inflammatory gene expression and nitric oxide production. This cascade of effects ultimately protects cells from oxidative stress-related death, such as ferroptosis. The development of potent and selective 15-LOX-1 inhibitors, characterized through a systematic workflow of biochemical and cellular assays, holds significant promise for the treatment of a range of inflammatory and neurodegenerative diseases.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.rug.nl [research.rug.nl]

- 6. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifenscience.org [lifenscience.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of 15-Lipoxygenase-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by the inhibition of 15-lipoxygenase-1 (15-LOX-1). As a key enzyme in the metabolism of polyunsaturated fatty acids, 15-LOX-1 and its metabolites are implicated in a variety of cellular processes, and its inhibition has emerged as a promising therapeutic strategy in various diseases. This document summarizes the quantitative effects of 15-LOX-1 inhibition, details relevant experimental methodologies, and provides visual representations of the key signaling cascades.

The p53 Tumor Suppressor Pathway

Inhibition of 15-LOX-1 has been shown to impact the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis. Interestingly, the interaction between 15-LOX-1 and p53 can be independent of the enzymatic activity of 15-LOX-1. Overexpression of 15-LOX-1 has been demonstrated to induce p53 phosphorylation at Serine 15.[1][2][3] This is achieved through a direct interaction with and activation of DNA-dependent protein kinase (DNA-PK).[1][2][3] The binding of 15-LOX-1 to DNA-PK enhances its kinase activity, leading to the phosphorylation and activation of p53.[1][2][3] Activated p53 then upregulates its downstream target genes, such as p21 and MDM2, resulting in cell cycle arrest and apoptosis.[1]

Conversely, inhibition of 15-LOX-1 would be expected to attenuate this activation of p53, thereby promoting cell survival. This has significant implications in cancer biology, where the role of 15-LOX-1 appears to be highly context-dependent.

Quantitative Data: 15-LOX-1 and p53 Pathway

| Parameter | Observation | Fold Change | Cell Line | Reference |

| DNA-PK Kinase Activity | Binding of 15-LOX-1 to DNA-PK | ~3.0 | HCT-116 | [1][3] |

| p53 Phosphorylation (Ser15) | Overexpression of 15-LOX-1 | Increased | HCT-116 | [1][2][3] |

Visualizing the 15-LOX-1-p53 Signaling Pathway

Experimental Protocol: Immunoprecipitation and DNA-PK Kinase Assay

This protocol outlines the key steps to investigate the interaction between 15-LOX-1 and DNA-PK and the subsequent effect on DNA-PK kinase activity.

1. Cell Lysis and Protein Extraction:

-

Culture HCT-116 cells to 80-90% confluency.

-

Lyse cells in a suitable immunoprecipitation buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

-

Determine protein concentration using a standard method (e.g., BCA assay).

2. Immunoprecipitation of 15-LOX-1:

-

Pre-clear the cell lysate with protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an anti-15-LOX-1 antibody or a corresponding IgG control overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specific binding.

3. DNA-PK Kinase Assay:

-

Resuspend the immunoprecipitated beads in a kinase assay buffer.

-

Add a specific DNA-PK substrate (e.g., a p53-derived peptide) and ATP (containing γ-³²P-ATP for radioactive detection or using a non-radioactive antibody-based detection method).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and separate the phosphorylated substrate by SDS-PAGE.

-

Visualize and quantify the phosphorylated substrate using autoradiography or a suitable antibody for the phosphorylated substrate.

The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Inhibition of 15-LOX-1 has been shown to suppress NF-κB activation. The lipid peroxide products of 15-LOX-1 can enhance the activation of the NF-κB pathway. Therefore, by reducing the levels of these lipid peroxides, 15-LOX-1 inhibitors can attenuate NF-κB signaling. This leads to a decrease in the expression of NF-κB target genes, such as inducible nitric oxide synthase (iNOS), which in turn reduces the production of nitric oxide (NO).

Quantitative Data: 15-LOX-1 Inhibition and NF-κB Pathway

| Parameter | Treatment | Effect | Concentration | Cell Line | Reference |

| Cell Viability | 15-LOX-1 inhibitor 9c (i472) + LPS | 20% increase | 5 µM | RAW 264.7 | [4] |

| iNOS Gene Expression | 15-LOX-1 inhibitor 9c (i472) + LPS/IFNγ | ~50% downregulation | 5 µM | RAW 264.7 | [4] |

| NO Production | 15-LOX-1 inhibitor 9c (i472) | Dose-dependent inhibition | - | RAW 264.7 | [4] |

Visualizing the 15-LOX-1-NF-κB Signaling Pathway

Experimental Protocol: NF-κB Reporter Assay

This protocol describes how to measure the effect of 15-LOX-1 inhibition on NF-κB transcriptional activity.

1. Cell Culture and Transfection:

-

Use a cell line stably expressing an NF-κB-driven reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase (e.g., RAW-Blue™ cells).

-

Plate the cells in a 96-well plate and allow them to adhere.

2. Treatment with Inhibitor and Stimulus:

-

Pre-treat the cells with various concentrations of the 15-LOX-1 inhibitor for a specified time.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), to induce NF-κB activity. Include appropriate vehicle and positive controls.

3. Reporter Gene Assay:

-

For SEAP reporter:

-

Collect the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

-

For Luciferase reporter:

-

Lyse the cells with a luciferase lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

4. Data Analysis:

-

Normalize the reporter activity to cell viability if necessary (e.g., using an MTT or CellTiter-Glo® assay).

-

Calculate the percentage of NF-κB inhibition for each concentration of the 15-LOX-1 inhibitor compared to the stimulated control.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. 15-LOX-1 plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of polyunsaturated fatty acids within cellular membranes. Inhibition of 15-LOX-1 can therefore protect cells from ferroptotic cell death by reducing the levels of lipid hydroperoxides.

Visualizing the Role of 15-LOX-1 in Ferroptosis

Experimental Protocol: Measurement of Lipid Peroxidation using C11-BODIPY

This protocol details the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation, a key indicator of ferroptosis.[1][5][6][7][8]

1. Cell Culture and Treatment:

-

Plate cells in a suitable format for flow cytometry or fluorescence microscopy.

-

Treat the cells with a ferroptosis-inducing agent (e.g., erastin or RSL3) in the presence or absence of the 15-LOX-1 inhibitor. Include appropriate controls.

2. Staining with C11-BODIPY:

-

Prepare a working solution of C11-BODIPY™ 581/591 in a suitable buffer (e.g., HBSS or serum-free medium).

-

Remove the culture medium from the cells and wash with PBS.

-

Add the C11-BODIPY working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

3. Sample Preparation and Analysis:

-

For Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend in a suitable buffer for flow cytometry.

-

Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

-

-

For Fluorescence Microscopy:

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.

-

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The 15-LOX-1 metabolite, 15(S)-HETE, has been shown to activate this pathway, promoting angiogenesis. Inhibition of 15-LOX-1 would therefore be expected to suppress PI3K/Akt/mTOR signaling, leading to anti-angiogenic effects.

Visualizing the 15-LOX-1-PI3K/Akt/mTOR Signaling Pathway

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol describes the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway by Western blotting.[9][10][11][12][13]

1. Cell Lysis and Protein Quantification:

-

Treat cells with the 15-LOX-1 inhibitor and/or 15(S)-HETE.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify protein concentration using the BCA method.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The influence of 15-LOX-1 on this pathway is complex and can be metabolite-specific. For example, some 15-LOX-1 products can upregulate MAPK activity. Therefore, inhibition of 15-LOX-1 may lead to a reduction in MAPK signaling.

Visualizing the 15-LOX-1-MAPK Signaling Pathway

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Lipoxygenase-1 Activates Tumor Suppressor p53 Independent of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-lipoxygenase-1 activates tumor suppressor p53 independent of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]

- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pubcompare.ai [pubcompare.ai]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-Lipoxygenase-1 (15-LOX-1) Inhibition in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The enzyme 15-lipoxygenase-1 (15-LOX-1), also known as leukocyte-type 12/15-LOX, has emerged as a key mediator in these processes. Upregulated in affected brain regions, 15-LOX-1 contributes to neuronal injury through the production of pro-inflammatory lipid mediators, amplification of oxidative stress, and activation of inflammasome pathways. Consequently, inhibition of 15-LOX-1 presents a promising therapeutic strategy to attenuate neuroinflammation and its detrimental consequences. This technical guide provides an in-depth overview of the role of 15-LOX-1 in neuroinflammation, focusing on the therapeutic potential of its inhibitors. We present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.

Introduction to 15-LOX-1 in Neuroinflammation

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA) and linoleic acid (LA).[1] In the central nervous system (CNS), 15-LOX-1 is expressed in neurons, microglia, and oligodendrocytes.[2][3][4] Under pathological conditions, such as ischemia or in the presence of amyloid-β (Aβ), the expression and activity of 15-LOX-1 are significantly elevated.[2][5][6]

The pro-inflammatory role of 15-LOX-1 is multifaceted. Its enzymatic activity on arachidonic acid leads to the production of hydroperoxyeicosatetraenoic acids (HpETEs), which are subsequently converted to hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE and 15-HETE.[2][7] These lipid mediators can act as signaling molecules that promote inflammation.[8] Furthermore, the generation of lipid peroxides by 15-LOX-1 contributes to oxidative stress, a major driver of neuronal cell death.[1][9] The enzyme can also directly oxidize organelle membranes, leading to cellular damage.[9][10] More recent evidence has implicated 15-LOX-1 in the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that trigger the release of potent pro-inflammatory cytokines like IL-1β.[11][12]

Quantitative Data on 15-LOX-1 Inhibition

The therapeutic potential of 15-LOX-1 inhibitors has been demonstrated in various preclinical models of neuroinflammatory diseases. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of 15-LOX-1 Inhibitors

| Inhibitor | Model System | Outcome Measure | Result | Reference |

| ML351 | Human 12/15-LOX | IC50 | 200 nM | [13] |

| PD146176 | Rat 12/15-LOX | IC50 | 3.81 µM | [1] |

| Compound 99089 | Human 12/15-LOX | IC50 | 3.4 ± 0.5 µM | [14] |

| ML351 | HT22 mouse neuronal cells (glutamate-induced oxidative stress) | Cell Viability | Protective effect | [13] |

| PD146176 | Neuronal cells expressing human APP (Swedish mutant) | Aβ formation | Dose-dependent reduction | [2] |

Table 2: In Vivo Efficacy of 15-LOX-1 Inhibitors in Ischemic Stroke Models

| Inhibitor | Animal Model | Dosage | Outcome Measure | Result | Reference |

| ML351 | Mouse (pMCAo) | 50 mg/kg, i.p. | Infarct Volume Reduction (at 6h) | 77.8 ± to 38.0 ± mm³ | [11][15][16] |

| ML351 | Mouse (pMCAo) | 50 mg/kg, i.p. | Infarct Volume Reduction (at 24h) | 68.4 ± to 37.0 ± mm³ | [11][15][16] |

| ML351 | Mouse (pMCAo) | 50 mg/kg, i.p. | Infarct Volume Reduction (at 72h) | 74.2 ± to 46.0 ± mm³ | [11][15][16] |

| ML351 | Mouse (pMCAo) | 50 mg/kg, i.p. | Neurological Deficit Score | Significant improvement at 6h, 24h, and 72h | [11][15] |

| ML351 | Mouse (pMCAo) | 50 mg/kg, i.p. | Lipid Peroxidation (MDA levels) | Significantly attenuated at 6h, 24h, and 72h | [11][15] |

Table 3: Effects of 15-LOX-1 Inhibitor ML351 on Cytokine Levels in a Mouse Model of Ischemic Stroke

| Cytokine | Time Point | Effect of ML351 Treatment | Reference |

| IL-1β | 6h and 24h | Significant decrease | [11][12] |

| IL-6 | 6h and 24h | Significant decrease | [11][12] |

| TNF-α | 6h and 24h | Significant decrease | [11][12] |

| IL-10 | 24h | Increase | [11][12] |

| TGF-β | 72h | Increase | [11][12] |

Signaling Pathways and Mechanisms of Action

The role of 15-LOX-1 in neuroinflammation is intrinsically linked to the arachidonic acid cascade and downstream inflammatory signaling. The following diagrams illustrate these pathways and the proposed mechanism of action for 15-LOX-1 inhibitors.

Caption: 15-LOX-1 signaling cascade in neuroinflammation.

Caption: The inhibitory action of 15-LOX-1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols frequently cited in 15-LOX-1 research.

15-LOX-1 Inhibition Assay (In Vitro)

This protocol is adapted from standard lipoxygenase activity assays.[17][18]

-

Reagents and Preparation:

-

15-LOX-1 enzyme (e.g., from human recombinant sources). Prepare a working solution (e.g., 200 units/mL) in an appropriate buffer (e.g., 25 mM HEPES, pH 7.5) and keep on ice.

-

Substrate: Linoleic acid or arachidonic acid. Prepare a stock solution in ethanol and dilute to the final working concentration in a suitable buffer (e.g., 2 M borate buffer, pH 9.0).

-

Test Inhibitor: Dissolve the inhibitor in DMSO to create a stock solution and make serial dilutions.

-

Controls: Positive control (e.g., Quercetin) and negative control (DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add 12.5 µL of the test inhibitor, positive control, or negative control to the wells of a microtiter plate.

-

Add 487.5 µL of the 15-LOX-1 working solution to each well and incubate at room temperature for 5 minutes.

-

Initiate the reaction by adding 500 µL of the substrate solution to each well.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 234 nm using a microplate reader. The product of the lipoxygenase reaction, a conjugated diene, has a characteristic absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the negative control (100% enzyme activity).

-

Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Ischemia/Recanalization (I/R) Mouse Model

This protocol is a standard model for studying ischemic stroke in vivo.[11][15][16]

-

Animal Preparation:

-

Use adult male mice (e.g., C57BL/6).

-

Anesthetize the mice with a suitable anesthetic (e.g., isoflurane).

-

Maintain body temperature at 37°C using a heating pad.

-

-

Surgical Procedure (Proximal Middle Cerebral Artery Occlusion - pMCAo):

-

Make a midline neck incision to expose the common carotid artery.

-

Introduce a filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 1 hour), withdraw the filament to allow for recanalization (reperfusion).

-

-

Inhibitor Administration:

-

Administer the 15-LOX-1 inhibitor (e.g., ML351, 50 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal (i.p.) injection at the time of recanalization.

-

-

Post-operative Care and Analysis:

-

Allow the animals to recover.

-

At specific time points post-I/R (e.g., 6, 24, 72 hours), sacrifice the animals.

-

Harvest the brains for analysis, including infarct volume measurement (e.g., with Nissl staining), assessment of neurological deficit, and biochemical assays (e.g., ELISA for cytokines, MDA assay for lipid peroxidation).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

This protocol is used to quantify the levels of specific cytokines in brain tissue homogenates.[11][12]

-

Sample Preparation:

-

Homogenize brain tissue samples in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates to pellet cellular debris.

-

Collect the supernatant for analysis.

-

Determine the total protein concentration of the supernatant (e.g., using a BCA protein assay) for normalization.

-

-

ELISA Procedure (using a commercial kit):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-1β, TNF-α).

-

Block non-specific binding sites.

-

Add prepared brain tissue supernatants and standards to the wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Normalize the cytokine concentration to the total protein concentration of the sample.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for in vivo studies.

Conclusion

The growing body of evidence strongly supports a pivotal role for 15-LOX-1 in the progression of neuroinflammation across a spectrum of neurological disorders. The enzyme's contributions to oxidative stress, production of pro-inflammatory eicosanoids, and activation of the inflammasome underscore its significance as a therapeutic target. Preclinical studies with specific inhibitors, such as ML351, have yielded promising results, demonstrating a reduction in neuronal damage and an improvement in functional outcomes in models of ischemic stroke. Further research and development of potent and selective 15-LOX-1 inhibitors hold considerable promise for the development of novel therapies to combat neuroinflammation and associated neurodegeneration. This guide provides a foundational resource for researchers and drug developers working to advance this important area of neuroscience.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12/15-Lipoxygenase expression is increased in oligodendrocytes and microglia of periventricular leukomalacia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12/15-lipoxygenase expression is increased in oligodendrocytes and microglia of periventricular leukomalacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 12/15-Lipoxygenase Inhibitors for Alzheimer's Disease - Theodore Holman [grantome.com]

- 6. 12/15-Lipoxygenase Is Increased in Alzheimer’s Disease: Possible Involvement in Brain Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 17. 2.5. Inhibition of 15-Lipoxygenase (15-LOX) Enzyme [bio-protocol.org]

- 18. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-Lipoxygenase-1 Inhibition in Modulating Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, has emerged as a significant player in the complex landscape of cancer biology. Its expression and activity have been implicated in the proliferation and survival of various cancer cells, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the effects of 15-LOX-1 inhibitors on cancer cell proliferation, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative effects of specific inhibitors, detail the experimental protocols for assessing these effects, and visualize the intricate signaling pathways involved.

Data Presentation: Quantitative Effects of 15-LOX-1 Inhibitors on Cancer Cell Proliferation

The efficacy of 15-LOX-1 inhibitors in curbing cancer cell proliferation is a critical area of investigation. While extensive data on the enzymatic inhibition of 15-LOX-1 by various compounds exist, specific data on the antiproliferative effects in cancer cell lines are still emerging. This section summarizes the available quantitative data for two prominent 15-LOX-1 inhibitors: ML351 and PD146176.

ML351 is a potent and highly selective inhibitor of human 15-LOX-1, with an IC50 of 200 nM for the enzyme itself.[1] Despite its well-characterized enzymatic inhibition, there is a notable lack of publicly available data on its specific IC50 values for the proliferation of various cancer cell lines. The primary focus of research on ML351 has been on its neuroprotective effects.[1][2]

PD146176 , another well-characterized 15-LOX-1 inhibitor, has shown direct antiproliferative effects on cancer cells. The following table summarizes the available data on its impact on the B16F10 mouse melanoma cell line.

| Cell Line | Inhibitor | Assay | Incubation Time (h) | IC20 (µM) | IC50 (µM) | Reference |

| B16F10 (Mouse Melanoma) | PD146176 | MTT | 24 | ~20 | ~50 | [3] |

| B16F10 (Mouse Melanoma) | PD146176 | SRB | 24 | ~20 | ~50 | [3] |

Note: IC20 and IC50 values are estimations based on graphical data presented in the cited reference.

Signaling Pathways Modulated by 15-LOX-1 in Cancer Cell Proliferation

The influence of 15-LOX-1 on cancer cell proliferation is mediated through complex signaling networks. A key pathway involves the tumor suppressor protein p53 and its downstream effector, the cyclin-dependent kinase (CDK) inhibitor p21.

Overexpression of 15-LOX-1 has been shown to induce phosphorylation of p53 at Serine 15.[3] This activation of p53 leads to the transcriptional upregulation of the CDKN1A gene, which encodes the p21 protein.[3][4] p21, in turn, acts as a potent inhibitor of cyclin-CDK complexes, particularly Cyclin D1/CDK4 and Cyclin D1/CDK6, which are crucial for the G1 to S phase transition in the cell cycle. By inhibiting these complexes, p21 effectively halts cell cycle progression, leading to a G1 arrest and a subsequent reduction in cell proliferation.[3]

The following diagram illustrates this signaling cascade:

This workflow diagram outlines the general steps involved in assessing the impact of a 15-LOX-1 inhibitor on cancer cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of 15-LOX-1 inhibitors on cancer cell proliferation.

Cell Proliferation Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

15-LOX-1 inhibitor (e.g., PD146176, ML351)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 15-LOX-1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

b) BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

15-LOX-1 inhibitor

-

BrdU labeling solution

-

Fixing/Denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop solution

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and treat with the 15-LOX-1 inhibitor as described for the MTT assay.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling solution and fix and denature the cells' DNA according to the manufacturer's protocol.

-

Add the anti-BrdU primary antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After another incubation and wash, add the TMB substrate and allow the color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of BrdU incorporation relative to the control to determine the effect on DNA synthesis.

-

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect changes in the expression levels of key cell cycle regulatory proteins.

-

Materials:

-

Cancer cells treated with a 15-LOX-1 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[4][5][6][7]

-

Conclusion

The inhibition of 15-LOX-1 presents a promising avenue for the development of novel anticancer therapies. The available data, though still expanding, indicates that 15-LOX-1 inhibitors can effectively suppress cancer cell proliferation, at least in part, by inducing cell cycle arrest through the p53-p21 signaling axis. Further research is warranted to fully elucidate the antiproliferative effects of specific inhibitors like ML351 across a broader range of cancer cell types and to further detail the intricate molecular mechanisms at play. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to advance our understanding of 15-LOX-1 as a therapeutic target in oncology.

References

- 1. Item - In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro Effects of Selective COX and LOX Inhibitors and Their Combinations with Antineoplastic Drugs in the Mouse Melanoma Cell Line B16F10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

The Indole Scaffold: A Privileged Structure in the Design of 15-Lipoxygenase-1 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), a non-heme iron-containing enzyme, plays a pivotal role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[1][2] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, cell death, and tumorigenesis.[3][4] Specifically, 15-LOX-1 catalyzes the formation of lipid peroxides, which are interconnected with signaling pathways like the nuclear factor-κB (NF-κB) pathway.[2][5] The involvement of 15-LOX-1 in diseases such as asthma, atherosclerosis, and certain cancers has positioned it as a compelling therapeutic target for drug discovery.[6][7] Among the various chemical scaffolds explored for 15-LOX-1 inhibition, the indole nucleus has emerged as a particularly promising framework for the development of potent and selective inhibitors.[2][8] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of indole-based 15-LOX-1 inhibitors, details key experimental protocols for their evaluation, and visualizes relevant biological and experimental workflows.

Structure-Activity Relationship of Indole-Based 15-LOX-1 Inhibitors

The indole core has served as a foundational structure for numerous potent 15-LOX-1 inhibitors. Early research identified compounds like PD-146176 as inhibitors of 12/15-LOX, stimulating further exploration of the indolyl core.[2][5] Subsequent studies have systematically investigated the impact of various substitutions on the indole ring, leading to the discovery of highly potent analogs.

A key aspect of the SAR for these inhibitors involves modifications at the N1, C2, and C3 positions of the indole ring. Acylation at the 3-position of the indole ring has been shown to yield potent inhibitors.[8] Molecular docking studies have suggested that the indole moiety, along with carbonyl groups, can form crucial interactions with amino acid residues such as Glu357 and Gln548 within the active site of the enzyme.[8]

Quantitative SAR Data

The following tables summarize the quantitative data for various indole-based 15-LOX-1 inhibitors, highlighting the impact of different structural modifications on their inhibitory potency (IC50).

| Compound ID | R1 (N1-position) | R2 (C2-position) | R3 (C3-position) | Other Substitutions | IC50 (µM) | Reference |

| PD-146176 | H | Varied | Varied | - | 3.81 | [2][5] |

| 371 | H | Varied | Varied | - | 0.006 | [2] |

| Haydi-4b | H | Varied | Varied | - | 3.84 | [2] |

| Eleftheriadis-14d | H | Varied | Varied | - | 0.09 | [2] |

| 9c (i472) | H | -COOEt | Acyl group | 6-Cl, 2'-OCH3 on acyl | 0.19 | [2][5] |

| 9f | H | -COOEt | Acyl group | 6-Cl on indole | >10-fold less potent than 9c | [2] |

| 16 | H | -CONH2 | Acyl group | 6-Cl on indole | >10-fold less potent than 9c | [2] |

| Compound 8 (S-isomer) | H | Varied | Acyl group | Chiral center | 0.09 | [8] |

| Compound 8 (R-isomer) | H | Varied | Acyl group | Chiral center | 3-fold less potent than S-isomer | [8] |

| Indoleacetic acid (IAA) | H | -CH2COOH | H | - | 42.98 | [8] |

| Indolebutyric acid (IBA) | H | -CH2CH2CH2COOH | H | - | 17.82 | [8] |

Experimental Protocols

The evaluation of indole-based 15-LOX-1 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

15-LOX-1 Enzyme Inhibition Assay (UV-Vis Spectrophotometry)

This is a primary assay used to determine the half-maximal inhibitory concentration (IC50) of test compounds.[2]

Principle: The activity of 15-LOX-1 is monitored by measuring the conversion of a polyunsaturated fatty acid substrate, such as linoleic acid (LA) or arachidonic acid (AA), into its corresponding hydroperoxy derivative.[2][9] This product, for instance, 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, has a conjugated diene system that absorbs UV light at a specific wavelength (λmax 234 nm).[2][9] The increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of this absorbance increase.

Detailed Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Recombinant human 15-LOX-1 is diluted in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) to a working concentration (e.g., 400 U/ml). The solution should be kept on ice.[9]

-

Substrate Solution: Linoleic acid is dissolved in ethanol and then diluted in the assay buffer to a final concentration (e.g., 250 µM). This solution should be freshly prepared.[9]

-

Inhibitor Solutions: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.[9]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the enzyme solution and the inhibitor solution (or DMSO for control). Incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.[10]

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[9]

-

-

Data Analysis:

-

The rate of reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to the control (DMSO-treated) wells.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Cellular 15-LOX-1 Inhibition Assay

To assess the efficacy of inhibitors in a more physiologically relevant context, cell-based assays are employed.

Principle: This assay measures the ability of a compound to inhibit 15-LOX-1 activity within intact cells. This can be done by quantifying the levels of 15-LOX-1 products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), in cell lysates or culture supernatants using techniques like liquid chromatography-mass spectrometry (LC-MS).

Detailed Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line expressing 15-LOX-1 (e.g., RAW 264.7 macrophages) is cultured under standard conditions.[2]

-

Cells are pre-incubated with various concentrations of the test inhibitor for a specific duration.

-

The cells are then stimulated to induce 15-LOX-1 activity, for example, by adding a substrate like arachidonic acid or an inflammatory stimulus like lipopolysaccharide (LPS).[2]

-

-

Sample Preparation and Analysis:

-

After the incubation period, the cells and/or the culture medium are collected.

-

Lipids are extracted from the samples using an appropriate organic solvent extraction method.

-

The levels of 15-HETE and other relevant metabolites are quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

The reduction in the production of 15-LOX-1 metabolites in the presence of the inhibitor is calculated relative to the vehicle-treated control.

-

The cellular IC50 value is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 15-LOX-1 and a typical experimental workflow for inhibitor evaluation.

15-LOX-1 in Inflammatory Signaling

Caption: 15-LOX-1 in inflammatory signaling and cell death pathways.

Experimental Workflow for 15-LOX-1 Inhibitor Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. research.rug.nl [research.rug.nl]

- 8. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2.5. Inhibition of 15-Lipoxygenase (15-LOX) Enzyme [bio-protocol.org]

The Discovery and Synthesis of Novel 15-Lipoxygenase-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] As a non-heme iron-containing enzyme, it catalyzes the dioxygenation of these fatty acids to produce hydroperoxy derivatives.[1] While its metabolites can act as anti-inflammatory mediators, 15-LOX-1 is also implicated in the pathophysiology of a range of human diseases, including cancer, atherosclerosis, asthma, and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3] This involvement in disease progression has established 15-LOX-1 as a significant therapeutic target, spurring extensive research into the discovery and development of potent and selective inhibitors to modulate its activity.[2][4] This guide provides a technical overview of the core aspects of this research, from understanding the enzyme's role in signaling pathways to the synthesis and evaluation of novel inhibitors.

Core Signaling Pathways Involving 15-LOX-1

The action of 15-LOX-1 is a key step in the complex arachidonic acid (AA) metabolic network. The enzyme primarily converts AA into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[4] These lipid mediators can trigger various downstream effects. In certain contexts, 15-LOX-1 activity is linked to pro-inflammatory and cell death pathways. For instance, the formation of lipid peroxides by 15-LOX-1 is interconnected with nuclear factor-κB (NF-κB) signaling and the production of nitric oxide (NO), which can contribute to regulated cell death in inflammatory conditions.[2][5] Conversely, 15-LOX-1 is also responsible for biosynthesizing anti-inflammatory mediators like lipoxins.[6] The precise role of the enzyme is often context-dependent, but its inhibition is a promising strategy for conditions where its pro-inflammatory or cell-damaging activities predominate.

Figure 1: Simplified 15-LOX-1 signaling cascade.

Discovery and Synthesis of Novel Inhibitors

The development of novel 15-LOX-1 inhibitors often follows a structured workflow, beginning with the screening of compound libraries and culminating in optimized lead compounds with demonstrated cellular activity.

Discovery Workflow

The search for new inhibitors typically starts with high-throughput screening (HTS) of large, diverse chemical libraries.[7] More targeted approaches, such as fragment-based screening, focus on identifying smaller molecular fragments that bind to the enzyme, which are then optimized into more potent inhibitors.[8] Once initial "hits" are identified, a process of structure-activity relationship (SAR) studies is initiated to improve potency and selectivity.[2][8] This involves synthesizing and testing a series of analogues to understand how chemical modifications affect inhibitory activity. Promising candidates are then evaluated in cell-based assays and eventually in in vivo models to confirm their therapeutic potential.[3]

Figure 2: General workflow for 15-LOX-1 inhibitor discovery.

Synthetic Approaches

A variety of chemical scaffolds have been identified as effective 15-LOX-1 inhibitors, including those based on indole, oxazole, and purine structures.[2][5] Indole-based compounds, in particular, have been a major focus of development since the discovery of early inhibitors like PD-146176.[2] The synthesis of these molecules often involves multi-step procedures. For example, the synthesis of novel indole-3-carboxamide derivatives can start from a substituted indole-2-carboxylate.[5] Key steps may include the oxidation of a formyl group to a carboxylic acid (e.g., via Pinnick oxidation) followed by an amide bond formation using coupling reagents like EDCI and HOBt to attach various amine-containing side chains.[5]

Figure 3: Logic flow for a representative synthesis of an indole-based inhibitor.

Quantitative Data on Novel 15-LOX-1 Inhibitors

Structure-activity relationship (SAR) studies have generated a wealth of data on various inhibitor classes. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds.

| Inhibitor Name/Class | Scaffold | 15-LOX-1 IC50 (µM) | Selectivity Notes | Reference(s) |

| PD-146176 | Indole | 3.81 | Early-phase inhibitor | [2] |

| ML351 | 1,3-Oxazole | 0.20 | >250-fold selective vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1/2 | [3][5] |

| Eleftheriadis-14d | Indole | 0.09 | Potent indole-based compound | [5] |

| Compound 9c (i472) | Indole | 0.19 | Protects macrophages from LPS-induced cytotoxicity | [2][9] |

| Compound 14d | Indole | 0.036 (Ki) | Shows anti-inflammatory properties in vitro and ex vivo | [8] |

| Flurbiprofen Deriv. (2) | Biphenyl Acetic Acid | 0.18 | Derivative of a commercial NSAID | [10] |

| Compound 5 | 1,3,4-Oxadiazole | 0.019 | Highly selective against related LOX isozymes | [7] |

Key Experimental Protocols

15-LOX-1 Enzyme Inhibition Assay (UV-Vis Spectrophotometry)

This is the primary assay for determining inhibitor potency by measuring the enzymatic conversion of a substrate.[8]

-

Principle: The assay measures the formation of the conjugated diene product (e.g., 13-HpODE from linoleic acid), which has a characteristic UV absorbance at 234 nm.[6][8]

-

Reagents & Buffers:

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate or cuvette.[6]

-

Add buffer, substrate, and varying concentrations of the test inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a set time (e.g., 5 minutes) at room temperature.[13]

-

Initiate the reaction by adding the substrate (or enzyme, depending on the protocol).

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.[8]

-

Calculate the initial reaction rates for each inhibitor concentration.

-

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable equation (e.g., a four-parameter logistic curve) to determine the IC50 value.[11]

Cell-Based Assay: Protection from LPS-Induced Cytotoxicity

This assay evaluates an inhibitor's ability to protect cells from inflammatory stimuli.

-

Principle: Lipopolysaccharide (LPS) induces an inflammatory response in macrophages (e.g., RAW 264.7 cell line) that leads to cell death. A successful inhibitor of 15-LOX-1 can mitigate this effect.[2][5]

-

Procedure:

-

Culture RAW 264.7 macrophages in appropriate media.

-

Treat cells with varying concentrations of the 15-LOX-1 inhibitor for a short period.

-

Induce cytotoxicity by adding a high concentration of LPS (e.g., 100 µg/mL).[5]

-

Incubate for 24 hours.

-

Assess cell viability using a standard method, such as an MTS or MTT assay.

-

-

Data Analysis: Compare the viability of cells treated with LPS alone to those co-treated with the inhibitor. A dose-dependent increase in viability indicates a protective effect.[5]

Cellular Target Engagement: Activity-Based Labeling

This technique confirms that the inhibitor interacts with its intended lipoxygenase target within the complex environment of a cell.

-

Principle: A covalent, activity-based probe that reacts with active lipoxygenases is used. If the novel inhibitor binds to the enzyme's active site, it will block the probe from binding.[2]

-

Procedure:

-

Treat cell lysates with the novel inhibitor.

-

Add a covalent lipoxygenase inhibitor probe (e.g., N144) equipped with a tag (e.g., a terminal alkene).[2]

-

Use a bioorthogonal reaction (e.g., oxidative Heck reaction) to attach a reporter molecule (e.g., biotin) to the probe.[2]

-

Detect the amount of probe-bound enzyme using western blotting with a streptavidin conjugate.

-

-

Data Analysis: A decrease in the signal in inhibitor-treated samples compared to the control indicates that the inhibitor successfully engaged and blocked the lipoxygenase active site in the cellular context.[2]

Quantification of Nitric Oxide (NO) and Lipid Peroxidation

These assays measure key downstream effects of the 15-LOX-1 pathway.

-

Nitric Oxide (NO) Production: NO levels in cell culture supernatants can be quantified using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored compound measurable by spectrophotometry.[2]

-

Lipid Peroxidation: Cellular lipid peroxidation can be assessed using commercially available kits that measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are end-products of lipid peroxidation. A reduction in these markers upon inhibitor treatment indicates a direct effect on the enzyme's oxidative function.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. lifenscience.org [lifenscience.org]

- 11. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]

- 13. 2.5. Inhibition of 15-Lipoxygenase (15-LOX) Enzyme [bio-protocol.org]

The Interplay Between 15-Lipoxygenase-1 Inhibition and the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between 15-lipoxygenase-1 (15-LOX-1) and the nuclear factor-kappa B (NF-κB) signaling pathway. Inhibition of 15-LOX-1 is emerging as a promising therapeutic strategy for a multitude of inflammatory diseases, and its impact on the master regulator of inflammation, NF-κB, is a critical area of investigation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling cascades involved.

Core Interaction: 15-LOX-1 Metabolites as Modulators of NF-κB

15-LOX-1 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators.[1][2] These products, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE), are not merely byproducts of lipid metabolism but active signaling molecules that can influence inflammatory pathways.[2][3]

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] The activity of NF-κB is tightly controlled by its inhibitor, IκBα. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4]

Evidence strongly suggests that 15-LOX-1 and its metabolites can augment the activation of the NF-κB pathway.[1][5] For instance, 13-HpODE has been shown to increase NF-κB activation.[1][5] This creates a feed-forward loop where inflammation can be amplified. Conversely, inhibition of 15-LOX-1 has been demonstrated to suppress NF-κB signaling, thereby reducing the expression of its downstream targets like inducible nitric oxide synthase (iNOS) and mitigating the inflammatory response.[1][5]

Quantitative Data on 15-LOX-1 Inhibitors and NF-κB Pathway Modulation

The development of potent and specific 15-LOX-1 inhibitors has provided valuable tools to probe the interaction with the NF-κB pathway. The following tables summarize key quantitative data from studies on various 15-LOX-1 inhibitors.

| Inhibitor | Target | IC50 (µM) | Cell Line/System | Reference |

| 9c (i472) | 15-LOX-1 | 0.19 | Recombinant human 15-LOX-1 | [1] |

| PD-146176 | 12/15-LOX | 3.81 | Recombinant rat 12/15-LOX | [1] |

| Eleftheriadis-14d | 15-LOX-1 | 0.09 | Recombinant human 15-LOX-1 | [1] |

| ML351 | 15-LOX-1 | Not specified in provided context | Not specified in provided context | [6] |

| Compound 18 | 15-LOX-1 | 0.05 | Wild-type h15-LOX-1 | [7] |

| Inhibitor | Concentration | Effect on NF-κB Pathway | Cell Line | Reference |

| 9c (i472) | 5 µM | Significant inhibition of NF-κB transcriptional activation upon LPS/IFNγ stimulation | RAW-Blue macrophages | [1] |

| PD-146176 | 5 µM | Significantly attenuated the boost of lipid peroxides after LPS/IFNγ treatment | RAW 264.7 macrophages | [1] |

| 15-oxoETE | Not specified | Inhibits NF-κB-mediated pro-inflammatory responses via IKKβ inhibition | Cell cultures | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interplay between 15-LOX-1 inhibition and the NF-κB pathway.

15-LOX-1 Inhibition Assay (UV-Vis based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against 15-LOX-1.

Principle: The activity of lipoxygenase is monitored by measuring the formation of the conjugated diene product from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.

Protocol:

-

Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.5) and 0.01% Triton X-100.

-

Add the 15-LOX-1 enzyme to the reaction mixture.

-

Add the test inhibitor at various concentrations (typically a serial dilution).

-

Initiate the reaction by adding the substrate, arachidonic acid or linoleic acid (typically 10 µM).

-

Immediately monitor the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[7]

NF-κB Reporter Gene Assay

Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and the effect of an inhibitor.

Principle: This assay utilizes a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing NF-κB binding sites. The level of reporter protein expression is directly proportional to NF-κB activity.

Protocol:

-

Use a cell line that stably expresses an NF-κB-inducible reporter gene (e.g., RAW-Blue™ cells).[1]

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with the 15-LOX-1 inhibitor at various concentrations for a specified period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[1]

-

Incubate for a suitable time to allow for reporter gene expression (e.g., 8-24 hours).[9]

-

Measure the reporter protein activity. For SEAP, this can be done by collecting the cell culture supernatant and adding a phosphatase substrate that produces a colorimetric or fluorometric signal. For luciferase, cell lysates are prepared, and a luciferase substrate is added to measure light emission.

-

Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay) to account for any cytotoxic effects of the inhibitor.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To qualitatively or semi-quantitatively measure the levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Culture cells and treat them with the 15-LOX-1 inhibitor and/or NF-κB stimulus as required.

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-IκBα).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

For quantification, normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human 15-LOX-1 active site mutations alter inhibitor binding and decrease potency. [escholarship.org]

- 7. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Cellular Targets of 15-LOX-1 Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of 15-Lipoxygenase-1 (15-LOX-1) Inhibitor 1, also identified as compound 9c or i472. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid hydroperoxides.[1][2] These products, including 13-hydroperoxyoctadecadienoic acid (13-HpODE), are implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers.[2][3]

15-LOX-1 Inhibitor 1 is a potent and selective small molecule inhibitor of 15-LOX-1.[2][4] Its primary mechanism of action is the direct inhibition of the enzymatic activity of 15-LOX-1, thereby preventing the downstream production of pro-inflammatory lipid mediators.[2][3] This inhibition has been shown to protect cells, particularly macrophages, from inflammatory stimuli-induced cell death by mitigating oxidative stress and modulating key signaling pathways.[2][4]

Quantitative Data Summary